Head‑to‑Head TNAP Inhibition: Ethoxy Compound Shows 8.5‑Fold Lower Potency Than the Methoxy Analog – A Differentiated Starting Point for Selectivity Profiling
In a high‑throughput screening campaign for inhibitors of human tissue‑nonspecific alkaline phosphatase (TNAP) performed at the Sanford‑Burnham Center for Chemical Genomics, 3‑(4‑ethoxyphenyl)‑1H‑pyrazole‑5‑carboxylic acid exhibited an IC50 of 1.98 × 10⁴ nM (19.8 µM) [1]. The direct 4‑methoxy congener, 3‑(4‑methoxyphenyl)‑1H‑pyrazole‑5‑carboxylic acid, tested in the identical assay format (PubChem AID 1056), gave an IC50 of 2.33 × 10³ nM (2.33 µM) [2]. This corresponds to an 8.5‑fold reduction in potency for the ethoxy derivative.
| Evidence Dimension | TNAP inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.98 × 10⁴ nM |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid: 2.33 × 10³ nM |
| Quantified Difference | 8.5‑fold less potent |
| Conditions | Human TNAP; luminescence-based HTS assay (PubChem AID 1056); Sanford‑Burnham Center for Chemical Genomics, NIH Molecular Libraries Program |
Why This Matters
For programs requiring a weaker TNAP interaction to avoid on‑target toxicity or for negative‑control compound selection, the lower potency of the ethoxy compound provides explicit quantitative justification for its choice over the methoxy analog.
- [1] BindingDB. BDBM45839 – 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, IC50: 1.98E+4 nM (TNAP). http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp?smilesStr=CCOc1ccc(cc1)-c1cc([nH]n1)C(O)=O View Source
- [2] BindingDB. BDBM41861 – 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid methyl ester / acid, IC50: 2.33E+3 nM (TNAP). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41861 View Source
